Ethyl 4-aminobenzamidoacetate Ethyl 4-aminobenzamidoacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC4027535
InChI: InChI=1S/C11H14N2O3/c1-2-16-10(14)7-13-11(15)8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3,(H,13,15)
SMILES: CCOC(=O)CNC(=O)C1=CC=C(C=C1)N
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol

Ethyl 4-aminobenzamidoacetate

CAS No.:

Cat. No.: VC4027535

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-aminobenzamidoacetate -

Specification

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
IUPAC Name ethyl 2-[(4-aminobenzoyl)amino]acetate
Standard InChI InChI=1S/C11H14N2O3/c1-2-16-10(14)7-13-11(15)8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3,(H,13,15)
Standard InChI Key FZNPWCSYNNKHGK-UHFFFAOYSA-N
SMILES CCOC(=O)CNC(=O)C1=CC=C(C=C1)N
Canonical SMILES CCOC(=O)CNC(=O)C1=CC=C(C=C1)N

Introduction

Structural and Chemical Properties

Molecular Architecture

Ethyl 4-aminobenzamidoacetate (C11_{11}H14_{14}N2_2O3_3) consists of a benzamide backbone with an amino group (-NH2_2) at the fourth carbon of the aromatic ring and an ethyl ester (-COOCH2_2CH3_3) linked via an acetamide bridge (-NHCOCH2_2-). This configuration confers both polar and nonpolar regions, influencing solubility and reactivity .

Physicochemical Characteristics

While direct experimental data for ethyl 4-aminobenzamidoacetate are sparse, analogous compounds such as ethyl 4-aminobenzoate (benzocaine) and ethyl 4-acetamidobenzoate offer predictive benchmarks:

PropertyEthyl 4-Aminobenzoate Ethyl 4-Acetamidobenzoate Predicted for Ethyl 4-Aminobenzamidoacetate
Melting Point89–92°C120–122°C (2 Torr) 85–90°C (estimated)
Boiling Point310°CNot reported~300°C (extrapolated)
Solubility in WaterInsolubleInsolubleLow water solubility
Solubility in OrganicsEthanol, Ether, ChloroformMethanolEthanol, DMSO, Dichloromethane

The compound’s insolubility in water aligns with its ester and aromatic functionalities, while its solubility in polar aprotic solvents suggests utility in synthetic organic chemistry .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of ethyl 4-aminobenzamidoacetate likely involves multi-step reactions, drawing from methodologies used for structurally related esters:

  • Amination and Esterification:
    Starting with 4-nitrobenzoyl chloride, a two-step process may involve:

    • Reduction: Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine .

    • Acetylation and Esterification: Reaction with acetyl chloride followed by ethylation using ethanol and sulfuric acid .

    Example reaction:

    4-Nitrobenzoyl chlorideH2,Pd/CReduction4-AminobenzamideH2SO4EthanolEthyl 4-aminobenzamidoacetate\text{4-Nitrobenzoyl chloride} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{Reduction}} \text{4-Aminobenzamide} \xrightarrow[\text{H}_2\text{SO}_4]{\text{Ethanol}} \text{Ethyl 4-aminobenzamidoacetate}
  • One-Pot Synthesis:
    A modified approach could utilize 4-aminobenzoic acid, reacting it with ethyl chloroacetate in the presence of a base (e.g., K2_2CO3_3) to form the ester linkage .

Optimization and Yield

Yields for analogous reactions, such as the synthesis of ethyl 4-acetylbenzoate, reach 92% under reflux conditions with sulfuric acid catalysis . Scalability challenges may arise from purification steps, necessitating chromatographic separation or recrystallization .

Applications in Pharmaceutical Research

Drug Intermediate

Ethyl 4-aminobenzamidoacetate serves as a precursor in the synthesis of bioactive molecules. For example:

  • Local Anesthetics: Structural similarity to benzocaine (ethyl 4-aminobenzoate) suggests potential numbing properties .

  • Acetylcholinesterase Inhibitors: Hybrid molecules combining benzamide and tacrine motifs show promise in Alzheimer’s disease research .

Antimicrobial Agents

Derivatives of 4-aminobenzamidoacetate exhibit antimicrobial activity, particularly against Gram-positive bacteria. The ethyl ester enhances lipid solubility, improving membrane penetration .

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